Imazalil sulfate

Overview

Description

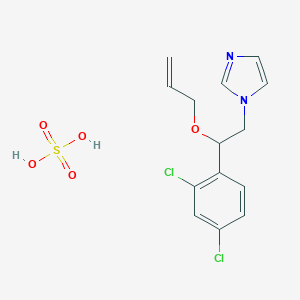

Imazalil sulfate (CAS: 60534-80-7 or 58594-72-2) is a synthetic fungicide belonging to the imidazole class. Its molecular formula is C₁₄H₁₆Cl₂N₂O₅S, with a molecular weight of 395.26 g/mol. It is widely used in post-harvest treatments to control fungal infections in fruits, particularly citrus and stone fruits like apricots. The compound is registered under stringent regulatory guidelines by the U.S. Environmental Protection Agency (EPA), which evaluates its dietary, occupational, and environmental risks.

Preparation Methods

Synthesis of Imazalil Sulfate

The synthesis of this compound begins with the formation of the imazalil free base, followed by sulfonation to introduce the sulfate group. While specific industrial processes remain proprietary, the general methodology can be inferred from analytical protocols and physicochemical data.

Formation of Imazalil Free Base

Imazalil free base () is synthesized via condensation of 2,4-dichlorophenethyl chloride with allyloxy-imidazole derivatives. The reaction typically occurs in anhydrous toluene under nitrogen atmosphere to prevent oxidation . Post-synthesis, the free base is characterized by a melting point of to and a vapor pressure of Pa at .

Sulfonation Reaction

Sulfonation involves reacting the free base with concentrated sulfuric acid () or chlorosulfonic acid () in a controlled exothermic process. The reaction proceeds as:

2SO4 \rightarrow \text{this compound} + H_2O

Key parameters include:

-

Temperature : Maintained below to avoid decomposition.

-

Molar Ratio : Stoichiometric excess of (1.1:1) ensures complete conversion .

-

Solvent : Dichloromethane or toluene facilitates phase separation, with the upper organic layer retained for further processing .

Purification and Isolation

Liberation of Free Base for Quality Control

Prior to sulfonation, the purity of the imazalil free base is verified by treating the technical material with 25% aqueous ammonium hydroxide (). This step liberates the free base from any sulfate impurities, requiring a minimum 2-hour reaction time without agitation . The liberated base is extracted using toluene or dichloromethane, with the organic layer analyzed via gas chromatography (GC) or thin-layer chromatography (TLC) .

Crystallization of this compound

Post-sulfonation, the crude product is crystallized from a mixture of ethanol and water (3:1 v/v). The process yields this compound with a melting point of to . Crystallization conditions are critical to avoid hydrate formation, which may alter solubility and stability.

Table 1: Physicochemical Properties of this compound

| Property | Method | Result | Source |

|---|---|---|---|

| Melting Point | OECD 102 | ||

| Vapor Pressure () | OECD 104 | Pa | |

| Solubility in Water () | OECD 105 |

Analytical Methods for Process Validation

Quantification of Active Ingredient

The CIPAC method 335/TC/M/3 specifies GC analysis using a capillary column coated with 5% phenylmethylsiloxane. This compound is first converted to the free base using , extracted into toluene, and quantified via flame ionization detection (FID) . The method’s precision meets a relative standard deviation (RSD) of <2% for technical-grade material .

Impurity Profiling

Relevant impurities (e.g., residual solvents, unreacted intermediates) are monitored using high-performance liquid chromatography (HPLC) with UV detection at . The FAO specification limits water content to and excludes impurities ≥1 g/kg .

Formulation Preparation

This compound is formulated as emulsifiable concentrates (EC) or soluble liquids (SL) for agricultural use.

Emulsifiable Concentrate (50 EC)

-

Composition : 50% this compound, 10% emulsifiers (e.g., polyoxyethylene castor oil), and 40% aromatic solvents .

-

Preparation : The sulfate is dissolved in toluene, blended with emulsifiers, and homogenized at . The formulation must remain stable for ≥2 years under accelerated storage conditions (, 14 days) .

Soluble Liquid (100 SL)

-

Procedure : this compound is dissolved in a buffered aqueous solution (pH 6.5–7.0) containing sodium chloride. Precipitation is avoided by maintaining ionic strength below .

Quality Assurance and Regulatory Compliance

Batch Analysis Requirements

Each production batch must meet:

Stability Testing

Formulations undergo thermal cycling ( to ) and photolysis studies (UV-A exposure, ) to assess degradation kinetics. This compound exhibits a half-life of >90 days in aqueous solutions at pH 7 .

Comparative Analysis of Industrial Methodologies

Table 2: Comparison of Proposer vs. CIPAC Analytical Methods

| Parameter | Proposer’s Method (Janssen) | CIPAC Method |

|---|---|---|

| Extraction Solvent | Toluene | Methanol |

| Column Type | Capillary CPSil 8 | Packed OV-105 |

| Carrier Gas | Helium () | Nitrogen () |

| Calibration | External Standard | Internal Standard |

While the CIPAC method uses methanol for extraction, industrial practices favor toluene due to higher partition coefficients for the free base . Capillary GC improves resolution over packed columns, reducing interferences from sulfate salts .

Chemical Reactions Analysis

Types of Reactions: Enilconazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Enilconazole can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of enilconazole, which may have different antifungal properties and applications .

Scientific Research Applications

Agricultural Applications

Fungal Control in Citrus Fruits

Imazalil sulfate is primarily employed in the postharvest treatment of citrus fruits to control green mold caused by Penicillium digitatum. A study demonstrated that high-volume aqueous applications effectively reduced mold incidence, significantly extending the shelf life of citrus products . The application method typically involves using heated flooders to ensure uniform coverage and penetration.

Seed Dressing

In addition to postharvest applications, this compound is used as a seed dressing to combat diseases in cereals, particularly those caused by Fusarium and Helminthosporium species. This application helps protect seeds during storage and early growth stages, enhancing crop yield and quality .

Residue Analysis and Safety

Analytical Methods

A reliable method for detecting imazalil residues in fruits and vegetables has been developed using high-performance liquid chromatography (HPLC). This method allows for the detection of imazalil at concentrations as low as 0.01 ppm, ensuring food safety standards are met . The analysis involves extracting samples with acetic ether and purifying them using solid-phase extraction cartridges.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound. For instance, studies on rodents indicated that the compound is rapidly absorbed and excreted, with tissue residues primarily found in the liver and kidneys . The oral LD50 for imazalil was determined to be approximately 664 mg/kg bw, suggesting moderate toxicity .

Environmental Impact

Ecotoxicology

Research has highlighted the environmental implications of this compound use, particularly its effects on non-target organisms. Studies indicate that while it is effective against target fungal pathogens, there is potential for adverse effects on beneficial soil microorganisms and aquatic life if mismanaged . Therefore, careful application practices are recommended to mitigate such risks.

Case Studies

Regulatory Considerations

This compound is subject to regulatory scrutiny due to its usage in food production. The World Health Organization (WHO) has established guidelines for acceptable residue levels in food products, emphasizing the importance of monitoring and compliance to ensure consumer safety .

Mechanism of Action

Enilconazole exerts its antifungal effects by inhibiting the enzyme cytochrome P450-dependent 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterol intermediates and disrupts the integrity of the fungal cell membrane, ultimately causing cell death .

Comparison with Similar Compounds

Chemical and Physical Properties

Imazalil sulfate is a sulfate salt of imazalil, enhancing its solubility and stability compared to the free base. Key properties include:

- Melting Point : 52.7°C

- Density : 1.23 g/cm³

- Solubility: Readily soluble in polar solvents like methanol, facilitating its formulation as emulsifiable concentrates (e.g., 7.5% active ingredient).

Imazalil (Free Base) vs. This compound

Key Findings :

- This compound’s sulfate group improves solubility and residual activity, making it preferable for post-harvest dips.

- The free base (IMZ-50) is more concentrated (50% a.i.) but requires higher application rates.

This compound vs. Maneb

Key Findings :

- This compound outperforms Maneb in controlling A. alternata with lower phytotoxicity at optimal doses.

This compound vs. Chitosan

Key Findings :

- This compound provides longer-lasting protection but requires stricter residue monitoring compared to chitosan.

Toxicity and Regulatory Considerations

- Acute Toxicity : this compound exhibits low acute toxicity (oral LD₅₀ > 2,000 mg/kg in rats).

- Chronic Exposure: No observed adverse effect level (NOAEL) = 0.05 mg/L for inhalation.

- Endocrine Disruption : Under review by the EPA’s Endocrine Disruptor Screening Program (EDSP).

- Residue Limits : 0.03 mg/kg in citrus, enforced via HPLC methods.

Comparison with Imazalil Nitrate :

- Imazalil nitrate (CAS: 58594-73-3) shares similar toxicity profiles but differs in metabolic pathways, producing distinct dichlorophenyl metabolites.

Environmental Degradation

Biological Activity

Imazalil sulfate, a systemic fungicide, is primarily used in agriculture for the treatment of postharvest fruits and vegetables. Its biological activity is characterized by its absorption, metabolism, and potential effects on various biological systems. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound (C14H16Cl2N2O5S) is a member of the imidazole class of compounds. It acts as a fungicide by inhibiting the demethylation of ergosterol, an essential component of fungal cell membranes, thereby disrupting fungal growth and reproduction .

Absorption and Metabolism

Absorption : Studies indicate that this compound is rapidly absorbed in rodent species. Following oral administration of a single dose (20 mg/kg body weight), approximately 90% of the compound was excreted within 96 hours, with significant amounts detected in both urine and feces .

Metabolism : The metabolism of this compound is extensive, yielding over 25 metabolites. Major metabolites identified include α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandolic acid. The metabolic pathways involve epoxidation, hydration, oxidative O-dealkylation, and N-dealkylation .

Table 1 summarizes the excretion patterns and tissue distribution following administration:

| Parameter | Value |

|---|---|

| Dose Administered | 20 mg/kg body weight |

| Total Excretion (96 hours) | ~90% |

| Urine Excretion | ~45% |

| Feces Excretion | ~45% |

| Major Tissues with Residues | Liver (5.4-6.1%), Lung (1.8-3.5%) |

Acute Toxicity

In studies involving acute toxicity, no deaths were observed in mice or rats administered this compound at doses up to 600 ppm over one month . However, increased liver weights and altered enzyme activities were noted at higher doses.

Chronic Toxicity

Chronic exposure studies revealed that this compound could induce liver enzyme alterations. For instance, alanine aminotransferase (ALT) levels increased significantly in male mice at high doses after one month of exposure .

Endocrine Disruption Potential

This compound was evaluated for its potential to disrupt endocrine function through in vitro assays. In studies using MCF7 human breast cancer cells, no significant estrogenic activity was observed, suggesting that imazalil does not act as an endocrine disruptor under the tested conditions .

Case Studies

A notable case study involved the use of this compound in postharvest treatments for citrus fruits. The study demonstrated that imazalil effectively reduced the incidence of Penicillium digitatum, a common pathogen affecting citrus crops. The fungicide's protective action was attributed to its ability to inhibit sporulation and growth of the fungus .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting Imazalil sulfate residues in agricultural products, and how are they validated?

- Methodological Answer : Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are standard for residue analysis. Validation requires establishing limits of detection (LOD), recovery rates, and matrix effects. For example, LC/MS/MS with electrospray ionization and selected reaction monitoring (SRM) has been optimized for Imazalil and its metabolite DCPI in human urine, using transitions like m/z 297.1→159.0 (Imazalil) and m/z 257.0→69.2 (DCPI) . Solid-phase extraction (SPE) columns (e.g., C2 or Oasis HLB) are critical for sample pretreatment, with elution using 1% formic acid in methanol.

Q. How are occupational exposure limits (OELs) for this compound determined in regulatory frameworks?

- Methodological Answer : OELs derive from human-equivalent concentrations (HEC) and doses (HED), calculated using inhalation toxicity studies and adjusted for pharmacokinetic interspecies differences. For instance, the EPA’s 2018 risk assessment revised the interspecies uncertainty factor from 10× to 3×, with HED values ranging from 0.114 to 114 mg/kg/day for occupational handlers. Risk estimates use margin of exposure (MOE) thresholds (e.g., MOE ≥30), validated through studies from PHED 1.1 and AHETF databases .

Advanced Research Questions

Q. How can researchers design experiments to assess the endocrine disruption potential of this compound?

- Methodological Answer : Utilize tiered testing under the Endocrine Disruptor Screening Program (EDSP). In vitro assays (e.g., H295R adrenocortical cell models) evaluate steroidogenesis disruption, while in vivo studies in rodents assess reproductive and developmental endpoints (e.g., estrus cyclicity, thyroid histopathology). The EPA’s 2018 review prioritized sensitive endpoints like aromatase inhibition and thyroid hormone modulation, requiring alignment with FFDCA Section 408(p) .

Q. What methodological considerations are critical when quantifying this compound metabolites in human biological samples using LC/MS/MS?

- Methodological Answer : Key steps include:

- Internal Standards : Use deuterated analogs (e.g., D5-labeled Imazalil) to correct for matrix effects.

- SPE Optimization : Neutral pH retention and formic acid elution minimize interference.

- Validation : Achieve LODs of 1 ng/mL for both Imazalil and DCPI, with recovery rates >85% .

- Ethical Compliance : Ensure studies adhere to 40 CFR 26 guidelines for human exposure data .

Q. How should conflicting data from historical and contemporary risk assessments of this compound be reconciled in meta-analyses?

- Methodological Answer : Address discrepancies by:

- Temporal Adjustments : Incorporate updated toxicity metrics (e.g., elimination of dermal POD requirements due to non-corrosive doses in recent studies) .

- Uncertainty Factor Revisions : Compare legacy data (e.g., 2002 assessments) with modern adjustments (e.g., FQPA factor reduced to 1×, interspecies factor to 3×) .

- Data Weighting : Prioritize studies with robust exposure scenarios (e.g., automated post-harvest treatments with MOEs up to 19,000,000) over outdated seed treatment data .

Q. What strategies are effective for synthesizing fragmented literature on this compound’s health impacts?

- Methodological Answer :

- Systematic Reviews : Use tools like Semrush’s Topic Research to map questions from EPA reports (e.g., carcinogenicity, craniofacial malformations) and prioritize peer-reviewed studies .

- Gap Analysis : Highlight understudied areas (e.g., long-term neurobehavioral effects in humans) using EPA’s 2018 literature review table, which notes limited human biomarker data .

Q. Data Interpretation and Contradiction Analysis

Q. How can researchers interpret HEC/HED values (e.g., Table 4.5.3.3) to adjust experimental parameters?

- Methodological Answer : Convert inhalation toxicity data (e.g., 0.114 HEC) to human-equivalent doses using species-specific breathing rates. For occupational scenarios, apply adjustment factors (e.g., 0.75 duration) to align with real-world exposure durations . Note that error corrections in HED calculations may asymmetrically affect risk estimates, necessitating sensitivity analyses .

Q. What approaches resolve contradictions between in vitro and in vivo toxicity findings for this compound?

- Methodological Answer : Cross-validate using adverse outcome pathways (AOPs). For example, in vitro aromatase inhibition (IC50 values) should correlate with in vivo reproductive toxicity (e.g., reduced fertility in rats). Discrepancies may arise from metabolic differences—address these by profiling metabolites like DCPI in target tissues .

Properties

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBPKYOVPCNPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O | |

| Record name | IMAZALIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | enilconazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Enilconazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33586-66-2 (mononitrate), 58594-72-2 (unspecified sulfate) | |

| Record name | Enilconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8024151 | |

| Record name | Imazalil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Imazalil is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide., Solidified oil; [Merck Index] Light yellow to brown solid (solidified oil); [ICSC], Solid, LIGHT YELLOW-TO-BROWN CRYSTALLINE MASS (SOLIDIFIED OIL). | |

| Record name | IMAZALIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Imazalil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

347 °C, 347.00 °C. @ 760.00 mm Hg, 319-347 °C (estimated) | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

192 °C | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene > 500g/L at 20 °C. In hexane 19 g/L at 20 °C. Also soluble in heptane and petroleum ether., In water, 0.18 g/L at pH 7.6, 20 °C, 180 mg/L @ 20 °C (exp), Solubility in water, g/100ml at 20 °C: 0.14 | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.348 g/ml at 26 °C, Relative density (water = 1): 1.2 | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000119 [mmHg], 1.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Imazalil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Slightly yellow to brown crystalline mass., Solidified oil, Brownish oil | |

CAS No. |

35554-44-0 | |

| Record name | IMAZALIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Imazalil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35554-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enilconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enilconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imazalil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENILCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K0NOF3XQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52.7 °C, 50 °C | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.